molecular formula C9H5Cl2IO B13860544 4,7-Dichloro-2-(iodomethyl)-1-benzofuran

4,7-Dichloro-2-(iodomethyl)-1-benzofuran

Cat. No.: B13860544
M. Wt: 326.94 g/mol
InChI Key: FGZMXYOJAAMUKD-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(iodomethyl)-1-benzofuran is a chemical compound with the molecular formula C8H4Cl2INO It is a derivative of benzofuran, characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran typically involves the iodination of 4,7-dichloro-1-benzofuran. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(iodomethyl)-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated benzofuran derivatives.

Scientific Research Applications

4,7-Dichloro-2-(iodomethyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: A compound with similar structural features but different functional groups.

    4,7-Dichloro-2-methylquinoline: Another related compound with a methyl group instead of an iodomethyl group.

Uniqueness

4,7-Dichloro-2-(iodomethyl)-1-benzofuran is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The iodomethyl group, in particular, allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H5Cl2IO

Molecular Weight

326.94 g/mol

IUPAC Name

4,7-dichloro-2-(iodomethyl)-1-benzofuran

InChI

InChI=1S/C9H5Cl2IO/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-3H,4H2

InChI Key

FGZMXYOJAAMUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(O2)CI)Cl

Origin of Product

United States

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